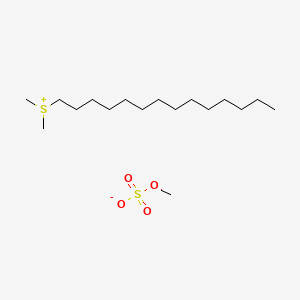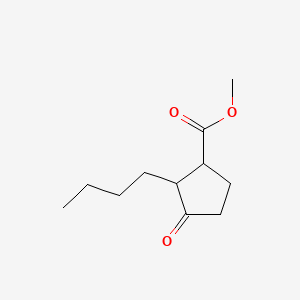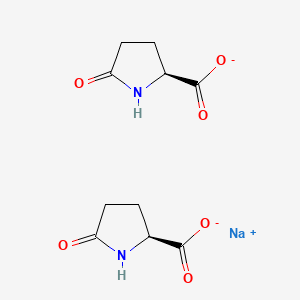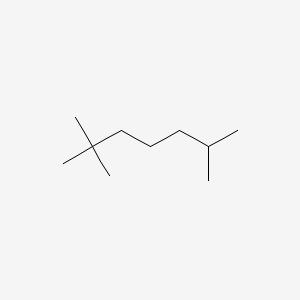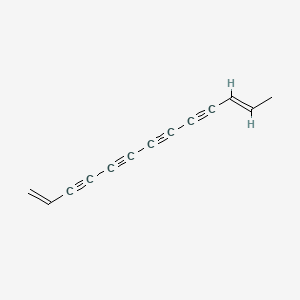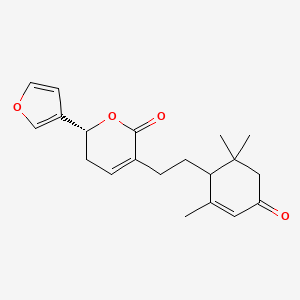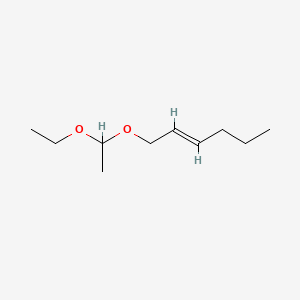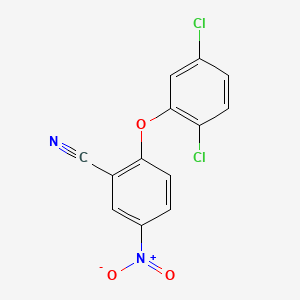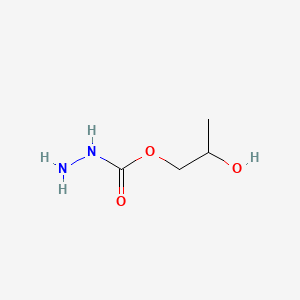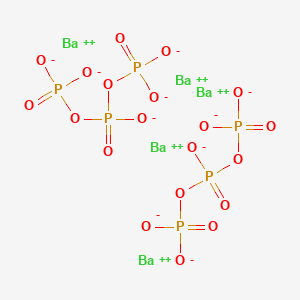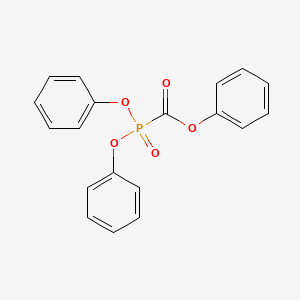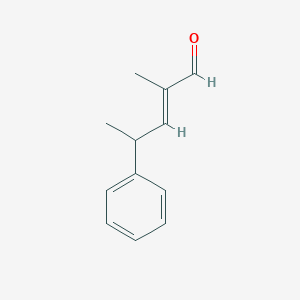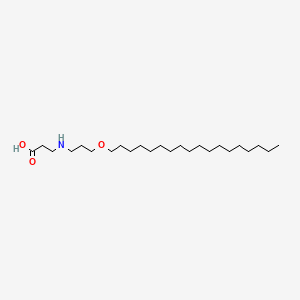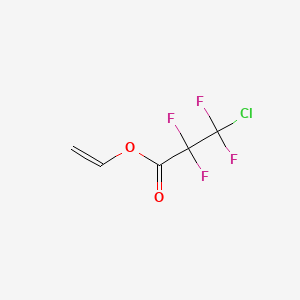
Vinyl 3-chloro-2,2,3,3-tetrafluoropropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vinyl 3-chloro-2,2,3,3-tetrafluoropropionate is a chemical compound with the molecular formula C5H3ClF4O2. . This compound is characterized by its unique structure, which includes both vinyl and fluorinated groups, making it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Vinyl 3-chloro-2,2,3,3-tetrafluoropropionate typically involves the esterification of 3-chloro-2,2,3,3-tetrafluoropropanoic acid with vinyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale production of this compound with high purity and minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Vinyl 3-chloro-2,2,3,3-tetrafluoropropionate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles like halogens or hydrogen halides.
Polymerization: The vinyl group allows the compound to undergo polymerization reactions, forming polymers with unique properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary amines. These reactions are typically carried out in polar solvents like water or alcohols at elevated temperatures.
Addition Reactions: Reagents such as bromine, chlorine, and hydrogen chloride are used.
Major Products Formed
Substitution Reactions: Products include 3-hydroxy-2,2,3,3-tetrafluoropropanoic acid derivatives.
Addition Reactions: Products include 3-chloro-2,2,3,3-tetrafluoropropanoic acid derivatives with additional halogen atoms.
Polymerization: The resulting polymers exhibit unique properties such as high thermal stability and chemical resistance.
Wissenschaftliche Forschungsanwendungen
Vinyl 3-chloro-2,2,3,3-tetrafluoropropionate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of fluorinated polymers, which are valued for their chemical resistance and thermal stability.
Biology: The compound is used in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Vinyl 3-chloro-2,2,3,3-tetrafluoropropionate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors that have affinity for fluorinated molecules.
Pathways Involved: It can modulate biochemical pathways related to fluorine metabolism and incorporation into biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Vinyl 3-chloro-2,2,3,3-tetrafluoropropanoate
- Vinyl 3-chloro-2,2,3,3-tetrafluorobutanoate
- Vinyl 3-chloro-2,2,3,3-tetrafluoropentanoate
Uniqueness
Vinyl 3-chloro-2,2,3,3-tetrafluoropropionate is unique due to its specific combination of vinyl and fluorinated groups, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .
Eigenschaften
CAS-Nummer |
84145-19-7 |
|---|---|
Molekularformel |
C5H3ClF4O2 |
Molekulargewicht |
206.52 g/mol |
IUPAC-Name |
ethenyl 3-chloro-2,2,3,3-tetrafluoropropanoate |
InChI |
InChI=1S/C5H3ClF4O2/c1-2-12-3(11)4(7,8)5(6,9)10/h2H,1H2 |
InChI-Schlüssel |
HLZZKBZAPCCVIE-UHFFFAOYSA-N |
Kanonische SMILES |
C=COC(=O)C(C(F)(F)Cl)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


